molecular formula C43H50O7 B563583 Simvastatin, 1-Pyreneacetyl Ester CAS No. 193682-18-7

Simvastatin, 1-Pyreneacetyl Ester

Cat. No.: B563583
CAS No.: 193682-18-7
M. Wt: 678.866
InChI Key: WAGCOTZTJMQDOW-TXXDJFRHSA-N
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Description

Simvastatin, 1-Pyreneacetyl Ester is a derivative of simvastatin, a well-known lipid-lowering agent used to treat hypercholesterolemia and reduce the risk of cardiovascular diseases. Simvastatin belongs to the statin class of medications, which inhibit the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, thereby reducing cholesterol synthesis in the liver . The addition of the 1-pyreneacetyl group to simvastatin potentially enhances its properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Simvastatin, 1-Pyreneacetyl Ester involves the esterification of simvastatin with 1-pyreneacetic acid. The reaction typically requires a catalyst, such as dicyclohexylcarbodiimide (DCC), and a solvent like dichloromethane (DCM). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification and analysis of the compound .

Chemical Reactions Analysis

Types of Reactions

Simvastatin, 1-Pyreneacetyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4).

    Substitution: Nucleophiles such as amines or alcohols.

Major Products

    Hydrolysis: Simvastatin and 1-pyreneacetic acid.

    Oxidation: Pyrenequinones.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

Simvastatin functions as an HMG-CoA reductase inhibitor, which plays a crucial role in cholesterol biosynthesis. The esterification with 1-pyreneacetyl enhances its pharmacokinetic properties, potentially increasing absorption and bioavailability. Studies indicate that this modification may lead to improved therapeutic outcomes in various conditions, including cardiovascular diseases and metabolic disorders.

Applications in Cardiovascular Health

  • Cholesterol Management :
    • Simvastatin is widely recognized for its efficacy in lowering low-density lipoprotein cholesterol (LDL-C) levels, which is critical in reducing cardiovascular morbidity and mortality. Clinical trials have demonstrated that simvastatin can decrease LDL-C levels by approximately 35% on average .
    • The addition of the pyreneacetyl group may enhance lipid-lowering effects due to improved tissue permeability.
  • Pleiotropic Effects :
    • Beyond lipid-lowering, simvastatin exhibits pleiotropic effects such as improving endothelial function, reducing inflammation, and stabilizing atherosclerotic plaques . These effects are particularly significant for patients with existing cardiovascular conditions.

Applications in Oral Health

Recent studies have highlighted the role of simvastatin in oral health, showcasing its potential benefits in dental applications:

  • Regeneration of Dental Tissues :
    • Simvastatin has been shown to stimulate the differentiation of dental pulp stem cells and promote mineralization through the bone morphogenetic proteins (BMP) pathway . This suggests its utility in regenerative dentistry.
  • Management of Periodontal Disease :
    • The anti-inflammatory properties of simvastatin may aid in managing chronic periodontitis and reducing alveolar bone loss .

Analytical Applications

Simvastatin, 1-Pyreneacetyl Ester has also found applications in analytical chemistry:

  • Fluorescence Derivatization :
    • The compound can be utilized for fluorescence derivatization techniques in analytical methods for quantifying simvastatin and its metabolites. This is particularly useful in drug development and quality control processes .

Table 1: Summary of Key Studies on this compound

Study ReferenceObjectiveFindings
Kabra et al. (2023) Investigate effects on oral healthSignificant improvements in dental pulp regeneration and periodontal health observed with simvastatin application.
DrugBank (2019) Review pharmacological effectsConfirmed efficacy in lowering LDL-C and exhibiting pleiotropic effects beneficial for cardiovascular health.
PubChem (2023) Analyze chemical propertiesEnhanced absorption characteristics noted for the pyreneacetyl ester derivative compared to standard simvastatin.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Simvastatin, 1-Pyreneacetyl Ester is unique due to the presence of the pyreneacetyl group, which may enhance its lipophilicity and cellular uptake. This modification could potentially improve its therapeutic efficacy and broaden its applications in scientific research .

Biological Activity

Simvastatin, a well-known statin, is primarily recognized for its role as an HMG-CoA reductase inhibitor, effectively lowering cholesterol levels and reducing cardiovascular risk. However, the compound Simvastatin, 1-Pyreneacetyl Ester has garnered attention for its unique biological activities beyond traditional lipid-lowering effects. This article explores the biological activity of this compound, including its mechanisms of action, antibacterial properties, anti-inflammatory effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound (C₄₃H₅₀O₇) is a derivative of simvastatin that incorporates a pyreneacetyl group. This modification may enhance its pharmacological properties and bioavailability compared to the parent compound.

  • Cholesterol Lowering :
    • Simvastatin inhibits HMG-CoA reductase, leading to decreased synthesis of mevalonate and subsequently cholesterol. This results in increased hepatic uptake of LDL cholesterol due to upregulation of LDL receptors .
  • Antibacterial Activity :
    • Recent studies have demonstrated that simvastatin exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. It interferes with bacterial protein synthesis and inhibits multiple biosynthetic pathways, leading to reduced bacterial growth and toxin production .
  • Anti-inflammatory Effects :
    • Simvastatin has shown significant anti-inflammatory properties in various models. For instance, it reduced carrageenan-induced edema in mice, comparable to indomethacin, indicating its potential utility in inflammatory conditions .

Biological Activity Data

Activity Type Effect Study Reference
Cholesterol LoweringDecreased total cholesterol and LDL levels
AntibacterialInhibited growth of MRSA and other pathogens; reduced toxin production
Anti-inflammatoryReduced edema in carrageenan model; significant reduction in inflammation
AntiatheroscleroticDecreased aortic cholesterol content in apoE-deficient mice

Case Studies

  • Antibacterial Efficacy Against MRSA :
    A study evaluated the efficacy of simvastatin against MRSA strains in a murine model. Results indicated that simvastatin significantly reduced bacterial burden and inflammatory cytokines in infected wounds. The study highlighted simvastatin's ability to suppress key virulence factors produced by MRSA .
  • Inflammation and Atherosclerosis :
    In a controlled experiment with apoE-deficient mice, simvastatin was administered without altering plasma lipid levels but significantly reduced atherosclerotic lesions by lowering total cholesterol content in the aorta . This suggests that simvastatin's benefits extend beyond lipid lowering to include direct effects on vascular health.

Research Findings

  • Proteomic Analysis :
    A detailed proteomic study revealed that simvastatin treatment led to significant changes in protein expression profiles associated with vital cellular processes in bacteria. Key proteins involved in stress response were upregulated while biosynthetic pathways were downregulated, leading to impaired bacterial growth .
  • Pharmacokinetics :
    Simvastatin undergoes extensive first-pass metabolism with significant hepatic uptake, which is crucial for its action as an HMG-CoA reductase inhibitor. Genetic variations affecting OATP1B1 transporter can influence drug levels and efficacy .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Simvastatin, 1-Pyreneacetyl Ester with high yield and purity?

Methodological Answer:

  • Esterification Protocol : React simvastatin hydroxyl acid with 1-pyreneacetyl chloride in anhydrous dichloromethane under nitrogen atmosphere, using a catalytic amount of dimethylaminopyridine (DMAP) to enhance acylation efficiency.
  • Purification : Employ silica gel column chromatography (mobile phase: hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC (C18 column, 238 nm detection, 3.0 mL/min flow rate) .
  • Yield Optimization : Monitor reaction kinetics using TLC and adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of 1-pyreneacetyl chloride to simvastatin hydroxyl acid) to minimize side products like dimeric impurities .

Q. How to characterize the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Analysis : Use 1H^1H-NMR (δ 7.5–8.5 ppm for pyrene protons) and 13C^{13}C-NMR (carbonyl peaks at ~170 ppm) to confirm ester bond formation.
  • Mass Spectrometry : High-resolution ESI-MS (expected [M+Na]+^+: 724.3 m/z) to verify molecular weight and detect trace impurities (e.g., dehydro derivatives at 722.3 m/z) .
  • XRD for Crystallinity : Analyze crystalline structure using X-ray diffraction if the compound is recrystallized from ethanol/water mixtures .

Q. What analytical methods are recommended for assessing purity in preclinical studies?

Methodological Answer:

  • HPLC-UV : Use a validated method with a L1 column (C18, 4.6 × 150 mm), gradient elution (acetonitrile/0.1% phosphoric acid), and 238 nm detection. System suitability criteria: resolution >3 between simvastatin and lovastatin peaks .
  • Impurity Profiling : Quantify dimeric impurities (e.g., Simvastatin Dimer Impurity, CAS 476305-24-5) using reference standards and limit thresholds (<0.15% w/w) per ICH guidelines .

Advanced Research Questions

Q. How to design in vitro studies to evaluate the cellular uptake of this compound?

Methodological Answer:

  • Fluorescence-Based Assays : Leverage the intrinsic fluorescence of the pyrene moiety (excitation 340 nm, emission 376 nm) to track intracellular accumulation in cell lines (e.g., HepG2 or Caco-2).
  • Confocal Microscopy : Use time-lapse imaging to visualize subcellular localization, particularly in lipid-rich regions like membranes or lipid droplets .
  • Quantitative Analysis : Normalize fluorescence intensity to protein content (Bradford assay) and compare with non-esterified simvastatin controls .

Q. What experimental strategies resolve contradictions in pharmacokinetic data for esterified statins?

Methodological Answer:

  • Species-Specific Metabolism : Compare hydrolysis rates in human vs. rodent plasma (e.g., 90% hydrolysis in human plasma vs. 50% in rat plasma at 37°C over 2 hours).
  • Enzyme Inhibition Studies : Co-incubate with esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) to isolate enzymatic vs. non-enzymatic degradation pathways .
  • Biphasic Dissolution Testing : Simulate gastrointestinal transit using pH-shift models to assess stability in acidic (stomach) and neutral (intestine) conditions .

Q. How to optimize formulation stability for this compound in solid dispersions?

Methodological Answer:

  • Polymer Selection : Screen polymers (e.g., HPMCAS, PVP-VA64) via DSC to identify glass transition temperature (TgT_g) >50°C above storage temperature to prevent recrystallization.
  • Spherical Crystallization : Use solvent evaporation (e.g., ethanol/water) to produce micronized particles with enhanced dissolution (target D90 <10 µm) .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 3 months; monitor impurity formation (e.g., dehydro derivatives via LC-MS) .

Q. What statistical approaches are suitable for analyzing dose-response relationships in in vivo efficacy studies?

Methodological Answer:

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., E=Emax×[D]n/(EC50n+[D]n)E = E_{\text{max}} \times [D]^n / (EC_{50}^n + [D]^n)) to estimate EC50EC_{50} and Hill coefficient (nn).
  • ANOVA with Post Hoc Tests : Compare treatment groups (e.g., 0.1–10 mg/kg doses) using Tukey’s HSD for multiple comparisons. Include covariates like animal weight and baseline cholesterol levels .

Properties

IUPAC Name

(2-oxo-2-pyren-1-ylethyl) (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H50O7/c1-6-43(4,5)42(48)50-37-21-25(2)20-30-11-10-26(3)33(40(30)37)19-16-31(44)22-32(45)23-38(47)49-24-36(46)34-17-14-29-13-12-27-8-7-9-28-15-18-35(34)41(29)39(27)28/h7-15,17-18,20,25-26,31-33,37,40,44-45H,6,16,19,21-24H2,1-5H3/t25-,26-,31+,32+,33-,37-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGCOTZTJMQDOW-TXXDJFRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)OCC(=O)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)OCC(=O)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H50O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676142
Record name 2-Oxo-2-(pyren-1-yl)ethyl (3R,5R)-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

678.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193682-18-7
Record name 2-Oxo-2-(pyren-1-yl)ethyl (3R,5R)-7-{(1S,2S,6R,8S,8aR)-8-[(2,2-dimethylbutanoyl)oxy]-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl}-3,5-dihydroxyheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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